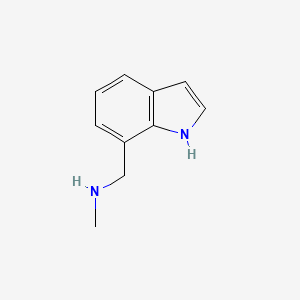

(1H-indol-7-ylmethyl)(methyl)amine

概要

説明

(1H-indol-7-ylmethyl)(methyl)amine, also known as 1H-indole-7-methanamine, N-methyl-, is a compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that (1H-indol-7-ylmethyl)(methyl)amine may be involved in similar pathways.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-7-ylmethyl)(methyl)amine typically involves the reaction of indole derivatives with methylamine. One common method is the reductive amination of indole-7-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . This reaction is usually carried out in a solvent like methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes with optimizations for yield and purity.

化学反応の分析

Types of Reactions

(1H-indol-7-ylmethyl)(methyl)amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted indole derivatives .

科学的研究の応用

(1H-indol-7-ylmethyl)(methyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing into the potential therapeutic uses of indole derivatives in treating various diseases.

Industry: Indole compounds are used in the production of dyes, perfumes, and pharmaceuticals.

類似化合物との比較

Similar Compounds

Tryptamine: Another indole derivative with a similar structure but different biological activity.

Serotonin: A neurotransmitter derived from tryptophan, structurally similar to (1H-indol-7-ylmethyl)(methyl)amine.

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

生物活性

(1H-indol-7-ylmethyl)(methyl)amine, also known as indole derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C9H10N2

- Molecular Weight : 146.19 g/mol

- Structure : The compound consists of an indole ring with a methylamine side chain, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : Indole derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. They may act as agonists or antagonists at specific receptor sites, impacting mood and cognitive functions.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in metabolic processes related to energy homeostasis and neurotransmitter regulation .

Biological Activity and Efficacy

The efficacy of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| NNMT Inhibition | 0.013 | Human Cell Lines | |

| Antiproliferative | 0.069 | MDA-MB-231 | |

| Neuroprotective | 0.36 | Mouse Model |

Case Study 1: NNMT Inhibition

A study reported that this compound exhibited significant inhibition of NNMT with an IC50 value of 0.013 µM, indicating its potential role in modulating metabolic pathways associated with neurological disorders . This inhibition suggests a therapeutic strategy for conditions such as Alzheimer's disease where NNMT activity is dysregulated.

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of the compound on various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of 0.069 µM, highlighting its potential as a chemotherapeutic agent . The study emphasized the structure-activity relationship, indicating that modifications to the indole structure could enhance efficacy.

Research Applications

The unique chemical properties of this compound make it a valuable candidate for several research applications:

- Drug Development : Its ability to modulate neurotransmitter systems positions it as a potential treatment for psychiatric disorders.

- Cancer Therapy : The antiproliferative properties suggest its use in developing novel anticancer agents.

- Metabolic Disorders : As an NNMT inhibitor, it may have implications in treating metabolic syndromes.

特性

IUPAC Name |

1-(1H-indol-7-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11-12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZMVJWWVQPYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。